1-Ethoxyethanol

Vue d'ensemble

Description

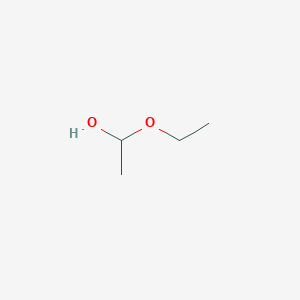

1-Ethoxyethanol is a useful research compound. Its molecular formula is C4H10O2 and its molecular weight is 90.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Characteristics

1-Ethoxyethanol is known for its moderate boiling point of approximately 130°C and a density of about 0.9 g/cm³. It is miscible with water and organic solvents, making it an effective solvent in many applications. Its chemical structure allows it to act as both a solvent and a viscosity-decreasing agent.

Industrial Applications

This compound is primarily utilized as a solvent in various industrial processes:

- Coatings and Paints : It serves as a solvent in the formulation of paints, varnishes, and coatings, enhancing the application properties such as flow and leveling.

- Printing Inks : The compound is used in the production of printing inks, where it helps dissolve resins and pigments, ensuring uniformity and stability.

- Adhesives : In adhesive formulations, this compound acts as a solvent that aids in the dispersion of solid components, improving adhesion properties.

Scientific Research Applications

This compound has been employed in several scientific studies, particularly in toxicology and environmental research:

- Toxicological Studies : Research has investigated the effects of this compound on reproductive health and organ toxicity. For instance, studies have shown that exposure to varying concentrations can lead to significant histopathological changes in laboratory animals. A notable study indicated that high doses resulted in testicular degeneration in male rats .

- Nanoparticle Synthesis : The compound is utilized in the pulsed laser ablation process to produce metal nanoparticles. It acts as a medium that helps maintain the stability of nanoparticles during synthesis .

Case Study 1: Toxicological Impact on Reproductive Health

A comprehensive study assessed the reproductive toxicity of this compound through an inhalation exposure model. The findings suggested that prolonged exposure at high concentrations could lead to decreased fertility rates and alterations in reproductive organ weights in male subjects. The no-observed-adverse-effect level (NOAEL) was determined to be around 400 ppm for rats .

Case Study 2: Application in Nanotechnology

In research focusing on nanotechnology, this compound was employed to synthesize oxide-free metal nanoparticles. The study demonstrated that using this solvent resulted in nanoparticles with enhanced stability and reduced agglomeration, which are critical parameters for their application in various fields including electronics and medicine .

Table 1: Toxicological Data Summary

| Study Type | Species | Exposure Method | Concentration (ppm) | Observed Effects |

|---|---|---|---|---|

| Inhalation Study | Rats | Inhalation | 400 | NOAEL established for reproductive effects |

| Drinking Water Study | Mice | Oral | 2000 | Testicular atrophy observed |

| Nanoparticle Synthesis | Various Metals | Laser Ablation | N/A | Stable oxide-free nanoparticles produced |

Table 2: Industrial Applications Overview

| Application Area | Specific Use | Benefits |

|---|---|---|

| Coatings | Solvent for paints | Enhances flow and leveling properties |

| Printing Inks | Dissolving resins | Ensures uniformity and stability |

| Adhesives | Dispersion aid | Improves adhesion properties |

Propriétés

Formule moléculaire |

C4H10O2 |

|---|---|

Poids moléculaire |

90.12 g/mol |

Nom IUPAC |

1-ethoxyethanol |

InChI |

InChI=1S/C4H10O2/c1-3-6-4(2)5/h4-5H,3H2,1-2H3 |

Clé InChI |

CAFAOQIVXSSFSY-UHFFFAOYSA-N |

SMILES canonique |

CCOC(C)O |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.